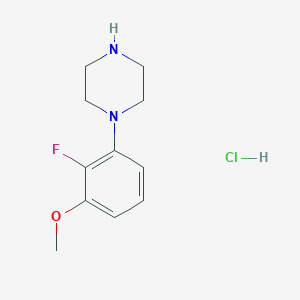

1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride

説明

1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride is a chemical compound that is part of a broader class of piperazine derivatives. These compounds have been extensively studied due to their potential therapeutic applications, particularly in the treatment of cocaine abuse and as selective ligands for dopamine receptors. The compound of interest is structurally related to other piperazine derivatives that have been synthesized and evaluated for their biological activity, including their affinity for the dopamine transporter (DAT) and selectivity for dopamine D3 receptors over D2 receptors .

Synthesis Analysis

The synthesis of related piperazine derivatives typically involves the reaction of piperazine with various substituted phenyl compounds. For instance, the synthesis of 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazine hydrochlorides involves the reaction of 1-methyl piperazine with alkoxyphenyl isothiocyanates in an ethereal solution . Similarly, the synthesis of 3-(4-hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride involves the acetylation of ferulic acid, followed by a reaction with piperazine and subsequent deacetylation to obtain the target product . These methods provide a basis for the synthesis of this compound, although the specific synthetic route for this compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be analyzed using various spectroscopic techniques. A study on the vibrational and electronic properties of phenyl substituted piperazines, including 1-(2-methoxyphenyl)piperazine, utilized FT-IR, FT-Raman, NMR, and UV-Vis spectral measurements. Density functional theory (DFT) was employed to assign vibrational frequencies and to derive structural information. The NMR chemical shifts were calculated using the gauge independent atomic orbital (GIAO) method, and the charge density distribution was studied through molecular electrostatic potential (MEP) mapping . These techniques are applicable for analyzing the molecular structure of this compound.

Chemical Reactions Analysis

The chemical reactivity of piperazine derivatives can be inferred from their molecular structure. The presence of substituents such as methoxy and fluoro groups can influence the electronic properties of the molecule, as indicated by NBO analysis and MEP mapping . These studies can provide insights into the sites of chemical reactivity and the stability of the molecules, which is crucial for understanding the chemical reactions that these compounds may undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are closely related to their molecular structure and substituents. The compounds in this class typically exhibit (\u03c0\u2192 \u03c0*) transitions in the UV-Visible range, which are indicative of their electronic properties . The introduction of different substituents can also affect the compounds' affinity for biological targets, such as the dopamine transporter, and their selectivity for specific dopamine receptor subtypes . These properties are essential for the development of therapeutic agents and for predicting the pharmacokinetic and pharmacodynamic profiles of the compounds.

科学的研究の応用

Piperazine Derivatives as Therapeutic Agents

Piperazine derivatives, including 1-(2-Fluoro-3-methoxyphenyl)piperazine hydrochloride, have been extensively studied for their therapeutic applications. These compounds are recognized for their versatility in medicinal chemistry, offering a wide range of pharmacological activities. Piperazine, a six-membered nitrogen-containing heterocycle, serves as a critical scaffold in the design of drugs exhibiting diverse therapeutic uses such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. Modifications in the substitution pattern on the piperazine nucleus significantly impact the medicinal potential of the resultant molecules, underlining the importance of structural variations in achieving desired pharmacokinetic and pharmacodynamic properties (Rathi, Syed, Shin, & Patel, 2016).

Metabolism and Disposition of Arylpiperazine Derivatives

The metabolism of arylpiperazine derivatives, which includes compounds like this compound, is crucial in understanding their mechanism of action and safety profile. These compounds undergo extensive metabolism, predominantly involving CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines. These metabolites are known for their serotonin receptor-related effects, contributing to the therapeutic outcomes of arylpiperazine derivatives in treating depression, psychosis, or anxiety. The study of these metabolic pathways is essential for the development of safer and more effective therapeutic agents (Caccia, 2007).

Anti-mycobacterial Activity of Piperazine Analogues

Piperazine and its analogues have shown significant promise in combating Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The utility of piperazine as a vital building block in anti-mycobacterial compounds underscores its importance in addressing the global challenge of tuberculosis (TB). This review highlights the design, rationale, and structure-activity relationship (SAR) of potent piperazine-based anti-TB molecules, offering insights for medicinal chemists in the development of new anti-mycobacterial agents (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).

Piperazine Derivatives as D2-like Receptor Ligands

The exploration of piperazine derivatives as ligands for D2-like receptors has implications for the treatment of neuropsychiatric disorders. These compounds, including this compound, may possess pharmacophoric groups conducive to high potency and selectivity at D2-like receptors. This research area is pivotal in developing antipsychotic agents with improved therapeutic profiles and reduced side effects (Sikazwe, Nkansah, Altundas, Zhu, Roth, Setola, & Ablordeppey, 2009).

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

将来の方向性

作用機序

Target of Action

Piperazine derivatives often interact with the central nervous system. They can act as antagonists or agonists for various neurotransmitter receptors, such as serotonin and dopamine receptors .

Mode of Action

The mode of action of piperazine derivatives depends on their specific chemical structure and the receptors they interact with. They can inhibit or stimulate the activity of these receptors, leading to various physiological effects .

Biochemical Pathways

Piperazine derivatives can affect various biochemical pathways depending on their specific targets. For example, if they act on serotonin receptors, they can influence the serotonin pathway and affect mood and behavior .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of piperazine derivatives can vary widely. Factors such as the compound’s lipophilicity, its interactions with transport proteins, and its susceptibility to metabolic enzymes can all influence its bioavailability .

Result of Action

The molecular and cellular effects of piperazine derivatives can include changes in neurotransmitter levels, alterations in neuron firing rates, and modifications to intracellular signaling pathways .

Action Environment

The action, efficacy, and stability of piperazine derivatives can be influenced by various environmental factors. These can include the presence of other drugs, the physiological state of the individual, and genetic factors .

特性

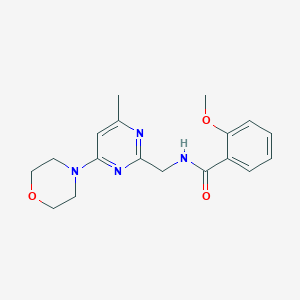

IUPAC Name |

1-(2-fluoro-3-methoxyphenyl)piperazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2O.ClH/c1-15-10-4-2-3-9(11(10)12)14-7-5-13-6-8-14;/h2-4,13H,5-8H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYJNBTWPEWZWNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1F)N2CCNCC2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2172605-22-8 | |

| Record name | 1-(2-fluoro-3-methoxyphenyl)piperazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-1-[(7Z)-3-(furan-2-yl)-7-(furan-2-ylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone](/img/structure/B2550942.png)

![3-(4-Methoxyphenyl)-1-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2550945.png)

![N-(5-chloro-2-methoxyphenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2550946.png)

![6-Tert-butyl-2-[1-(quinoline-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2550947.png)

![5-Oxaspiro[2.4]heptan-1-ylmethanol](/img/structure/B2550953.png)

![7-(4-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2550956.png)